Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[35]nonane-2-carboxylate is a complex organic compound that features a unique spirocyclic structure
Properties
Molecular Formula |
C14H21N3O3S |
|---|---|
Molecular Weight |
311.40 g/mol |
IUPAC Name |
tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C14H21N3O3S/c1-13(2,3)20-12(18)17-8-14(9-17)11(15-4-5-19-14)10-6-16-21-7-10/h6-7,11,15H,4-5,8-9H2,1-3H3 |
InChI Key |
YQABWTXBGOWQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(NCCO2)C3=CSN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the thiazole ring via a condensation reaction. The tert-butyl ester group is usually introduced in the final step to protect the carboxylate functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the spirocyclic core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazole derivatives.
Scientific Research Applications
Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, which can enhance binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the spirocyclic core and the thiazole ring makes this compound a versatile scaffold for various applications, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
